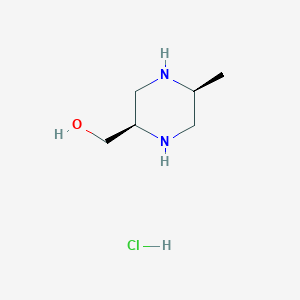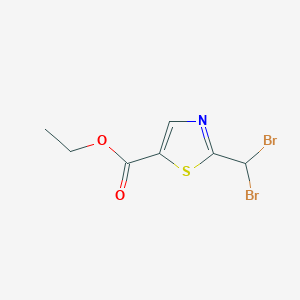![molecular formula C11H8BrN5 B14034582 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as an inhibitor of fibroblast growth factor receptors, which are implicated in various types of cancer .
Vorbereitungsmethoden
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Bromination: Introduction of the bromine atom at the desired position is usually done using brominating agents such as N-bromosuccinimide (NBS).
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its inhibitory effects on fibroblast growth factor receptors.
Biological Research: The compound is used in studies involving cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for probing the function of fibroblast growth factor receptors in various biological processes.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it prevents their activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives that also target FGFRs. 2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which confers distinct binding properties and biological activities . Other similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, affecting their potency and selectivity.
Pyrrolopyrazine derivatives: These compounds also exhibit kinase inhibitory activities but have different structural features and biological profiles.
Eigenschaften
Molekularformel |
C11H8BrN5 |
|---|---|
Molekulargewicht |
290.12 g/mol |
IUPAC-Name |
4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-9-2-1-6-7(5-15-10(6)17-9)8-3-4-14-11(13)16-8/h1-5H,(H,15,17)(H2,13,14,16) |
InChI-Schlüssel |
AFELDORIFDMULD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)




![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)

![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)



![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)


